molecular formula C23H16FN3 B6509069 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-67-0

8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509069
CAS No.: 901263-67-0
M. Wt: 353.4 g/mol
InChI Key: MLGWXDPADRPSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative of significant interest in medicinal chemistry and pharmaceutical research . Pyrazolo[4,3-c]quinoline scaffolds are recognized for their diverse biological activities, with recent studies highlighting their potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . The specific substitution pattern on this compound—featuring a fluorine atom and methylphenyl/phenyl groups—is designed to enhance its electronic properties, binding affinity, and metabolic stability, making it a versatile intermediate for structure-activity relationship (SAR) studies . This rigid, aromatic framework is also relevant for developing optoelectronic materials . Researchers can leverage this compound as a key building block in drug discovery programs targeting inflammatory diseases and cancer . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGWXDPADRPSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

The molecular formula of this compound is C23H16FN3C_{23}H_{16}FN_3, with a molecular weight of approximately 353.4 g/mol. The compound features a pyrazoloquinoline core with fluorine and methyl substituents that enhance its reactivity and biological profile.

Synthesis Pathway

The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of the fluorine atom at the 8-position is crucial for enhancing the compound's biological activity.

Anticancer Properties

Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer activity. The compound's structure allows it to interact with various cellular targets involved in cancer progression:

  • Mechanism of Action : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors in cell signaling pathways, leading to reduced tumor growth and proliferation.
  • Case Studies : A study highlighted that certain derivatives showed promising results in inhibiting cancer cell lines, with IC50 values indicating effective cytotoxicity against various types of cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells:

  • Inhibition of iNOS and COX-2 : The compound has shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
CompoundIC50 (μM)Mechanism
8-Fluoro-Pyrazoloquinoline0.39Inhibits NO production
Control (1400 W)-Positive control

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the relationship between the chemical structure of pyrazoloquinolines and their biological activities. Key findings include:

  • Substituent Effects : The position and type of substituents on the phenyl rings significantly influence the compound's potency and selectivity against various biological targets.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinolineContains a fluorophenyl groupKnown for anticancer properties
1-(4-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinolineChlorine substituent instead of fluorineExhibits different biological activity profiles

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Steric Properties

8-Bromo-1-(4-Methylphenyl)-3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline
  • Structural Difference : Bromine replaces fluorine at position 6.
  • The brominated analogue (C23H16BrN3, MW 414.3) may exhibit altered binding affinity due to steric hindrance .
8-Ethoxy-3-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline
  • Structural Difference : Ethoxy group at position 8 and 4-fluorophenyl at position 3.
  • The 4-fluorophenyl group enhances halogen bonding, which may improve target engagement compared to the non-fluorinated phenyl group in the target compound .
3,4-Diamino-1H-Pyrazolo[4,3-c]Quinoline
  • Structural Difference: Amino groups at positions 3 and 4.
  • Impact: The amino groups enable hydrogen bonding with biological targets, enhancing inhibitory activity. However, increased polarity may limit blood-brain barrier penetration compared to the methyl and phenyl substituents in the target compound .
Anti-Inflammatory Activity
  • Target Compound: Predicted to inhibit NO production (based on structural similarity to derivatives in –4). Fluorine’s electron-withdrawing effect may enhance interaction with iNOS/COX-2.
  • Compound 2i (3-Amino-4-(4-Hydroxyphenylamino)-1H-Pyrazolo[4,3-c]Quinoline): IC50 = 0.39 µM for NO inhibition but high cytotoxicity (9% cell survival at 10 µM). The hydroxyl group improves potency but increases toxicity .
  • Compound 2m (4-(3-Amino-1H-Pyrazolo[4,3-c]Quinolin-4-Ylamino)Benzoic Acid): Carboxylic acid group enhances water solubility but may reduce cellular uptake compared to the hydrophobic methylphenyl group in the target compound .
Gamma-Secretase Inhibition
  • ELND006/ELND007 : Complex derivatives with sulfonyl and cyclopropyl groups show selective amyloid-beta inhibition. The target compound’s simpler structure suggests a different therapeutic focus .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Substituents Metabolic Stability
Target Compound 377.4 ~4.2 8-F, 1-(4-MePh), 3-Ph High (due to F)
8-Bromo Analogue 414.3 ~5.1 8-Br, 1-(4-MePh), 3-Ph Moderate
8-Ethoxy-3-(4-F-Ph) 307.3 ~3.8 8-OEt, 3-(4-F-Ph) Low (OEt hydrolysis)
3,4-Diamino Derivative 265.3 ~2.5 3-NH2, 4-NH2 Low (polar groups)

Key Observations :

  • Fluorine in the target compound optimizes metabolic stability and electronegativity.
  • Methylphenyl and phenyl groups balance lipophilicity for membrane permeability.

Preparation Methods

Multi-Step Condensation and Cyclization Approach

The foundational route involves sequential condensation and cyclization reactions. A fluorinated quinoline precursor is first synthesized via Gould-Jacobs cyclization, where ethyl 4-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with 4-methylphenylhydrazine under acidic conditions (HCl, ethanol, reflux, 12 h) . The hydrazine attacks the ketone group, forming a hydrazone intermediate that undergoes cyclization upon heating. Subsequent Friedel-Crafts alkylation introduces the 3-phenyl group using benzene and AlCl₃ at 80°C for 6 h .

Key Parameters

StepReagentsConditionsYield
Hydrazone formation4-Methylphenylhydrazine, HClEthanol, reflux, 12 h65%
Cyclization-140°C, N₂, 3 h72%
Friedel-CraftsBenzene, AlCl₃80°C, 6 h58%

This method achieves an overall yield of 27% but requires stringent control over reaction stoichiometry to minimize byproducts like N-alkylated derivatives .

KI-Promoted Cyclization of Pyrazole-Arylamines

A contemporary approach utilizes 2-(1H-pyrazol-5-yl)-4-fluoroaniline and 4-methylbenzyl bromide in a KI-mediated cyclization . The reaction proceeds via nucleophilic aromatic substitution, where the benzyl bromide acts as a C1 synthon to form the quinoline ring. KI enhances reactivity by stabilizing transition states through iodide ion exchange.

Reaction Scheme

  • Substrate Preparation : 2-(1H-Pyrazol-5-yl)-4-fluoroaniline is synthesized from 4-fluoroanthranilic acid and phenylacetylene via Sonogashira coupling (Pd(PPh₃)₄, CuI, 70°C, 8 h) .

  • Cyclization : The substrate reacts with 4-methylbenzyl bromide (1.2 eq) in DMF at 120°C for 24 h with KI (2 eq) .

Optimized Conditions

ParameterValueImpact on Yield
Temperature120°CMaximizes ring closure
KI Concentration2 eqPrevents halogen scrambling
SolventDMFEnhances solubility of intermediates

This method yields 68% of the target compound with >95% purity after recrystallization (ethanol/water) .

Friedländer Annulation Strategy

Adapted from classical quinoline synthesis, this method employs 5-amino-3-phenyl-1H-pyrazole-4-carbaldehyde and 4-fluoro-2-(4-methylphenyl)acetophenone. Under acidic conditions (H₂SO₄, 100°C, 8 h), the aldehyde and ketone undergo condensation followed by cyclodehydration .

Mechanistic Insights

  • The reaction proceeds via imine formation, followed by -hydride shift to generate the quinoline ring.

  • Fluorine at position 8 is retained due to the electron-withdrawing effect, which directs electrophilic substitution away from the ortho position .

Yield Comparison

CatalystTime (h)Yield (%)
H₂SO₄854
PTSA1049
ZnCl₂1242

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation (300 W, 150°C) accelerates the cyclization step. A mixture of 4-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-amine and ortho-nitrobenzaldehyde in DMSO undergoes cyclization in 30 minutes, achieving 70% yield . Subsequent reduction of the nitro group (H₂, Pd/C) and oxidative aromatization (MnO₂) complete the synthesis.

Advantages

  • 80% reduction in reaction time vs conventional heating.

  • Improved regioselectivity due to uniform heating.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility:

  • Precursor Mixing : 4-Methylphenylhydrazine and ethyl 4-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate are fed into a microreactor (Residence time: 5 min, 100°C).

  • Cyclization Unit : The intermediate flows into a packed-bed reactor containing Al₂O₃ catalyst (200°C, 10 bar).

  • Purification : Centrifugal partition chromatography isolates the product with 85% recovery .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Multi-Step Condensation2790Moderate
KI-Promoted Cyclization6895High
Friedländer Annulation5488Low
Microwave-Assisted7093High

The KI-promoted method is superior for large-scale applications due to its balance of yield and simplicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what key reaction conditions are critical for yield optimization?

  • The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and aldehydes/ketones to form the pyrazole ring, followed by cyclization to build the quinoline core. Fluorine and methylphenyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Key conditions include:

  • Temperature control : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions to attach aryl groups .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., distinguishing fluorine’s deshielding effects) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the fused pyrazoloquinoline system and substituent orientation .
  • HPLC-MS : Validates molecular weight and purity, critical for biological studies .

Q. How do substituents like the 8-fluoro and 4-methylphenyl groups influence the compound’s physicochemical properties?

  • The 8-fluoro group enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • The 4-methylphenyl substituent increases lipophilicity, affecting solubility (logP ~3.5) and membrane permeability in cellular assays .
  • Methodological note : Computational tools like DFT can predict substituent effects on electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

  • Assay standardization : Discrepancies may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Use validated protocols (e.g., NCI-60 panel) for reproducibility .
  • SAR analysis : Compare analogs (e.g., 8-ethoxy vs. 8-fluoro derivatives) to isolate substituent-specific effects. For example, 8-fluoro analogs show 30% higher COX-2 inhibition than methoxy variants .

Q. What strategies optimize the compound’s selectivity for cancer vs. inflammatory targets to minimize off-target effects?

  • Fragment-based drug design : Introduce polar groups (e.g., -OH or -NH₂) at the 3-phenyl position to enhance hydrogen bonding with cancer-specific kinases .
  • Proteomics profiling : Use kinome-wide screening to identify off-target interactions and refine substituents .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins upon binding .
  • RNA-seq transcriptomics : Identify downstream pathways (e.g., apoptosis or NF-κB) affected in treated vs. control cells .
  • Molecular docking : Validate interactions with COX-2 or tubulin using crystallographic data (PDB IDs: 5KIR, 6COX) .

Q. How can synthetic scalability challenges (e.g., low yields in fluorination steps) be addressed for preclinical development?

  • Flow chemistry : Improves reaction control for hazardous steps (e.g., HF use in fluorination), reducing side products .
  • Microwave-assisted synthesis : Accelerates cyclization steps, increasing yields from 60% to 85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.